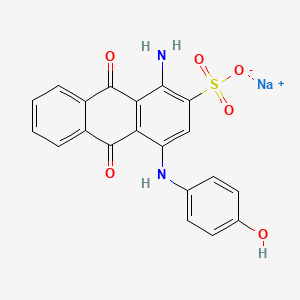

2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt

Description

This compound is a sodium salt derivative of 2-anthraquinonesulfonic acid, featuring an amino group at position 1 and a p-hydroxyphenylamino group at position 2. Its structure enhances solubility (via the sulfonate group) and reactivity, making it suitable for applications in dyes, particularly fiber-reactive types. The sodium salt form improves water solubility, critical for industrial dyeing processes .

Properties

CAS No. |

50314-37-9 |

|---|---|

Molecular Formula |

C20H13N2NaO6S |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

sodium;1-amino-4-(4-hydroxyanilino)-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C20H14N2O6S.Na/c21-18-15(29(26,27)28)9-14(22-10-5-7-11(23)8-6-10)16-17(18)20(25)13-4-2-1-3-12(13)19(16)24;/h1-9,22-23H,21H2,(H,26,27,28);/q;+1/p-1 |

InChI Key |

VLZVLXBAUVQEKH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)O)S(=O)(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation of Key Intermediate: 1-Amino-4-bromo-anthraquinone-2-sulfonic acid (Sodium Salt)

This intermediate is crucial for the synthesis of the target compound. According to a detailed patent process:

- Starting Material: Anthraquinone derivatives are sulfonated to introduce the sulfonic acid group at position 2.

- Bromination: Selective bromination at position 4 yields 1-amino-4-bromo-anthraquinone-2-sulfonic acid.

- Amination: The bromine substituent at position 4 is substituted with an amino group by reaction with ammonia in aqueous media.

- Catalysis: Copper or copper compounds (copper oxides or salts) catalyze the amination reaction.

- Reaction Conditions: The reaction is conducted in an autoclave with aqueous ammonia solution (25-30% NH3) at 40–120 °C (preferably 60–100 °C) under an ammonia partial pressure of 5–30 bar (preferably 10–20 bar).

- Acid Binding Agents: Sodium carbonate, sodium hydrogen carbonate, potassium carbonate, sodium acetate, or potassium acetate can be added to bind released acid (HBr).

- Solvent: Water or aqueous ammonia acts as the solvent, with 0.5 to 5 kg solvent per mole of substrate to ensure complete dissolution.

- Reaction Time: Typically 1 to 10 hours.

- Yield: High purity 1,4-diamino-anthraquinone-2-sulfonic acid (or salts) is obtained with yields up to ~95.8% pure product after purification.

Table 1: Reaction Parameters for Amination of 1-Amino-4-bromo-anthraquinone-2-sulfonic acid

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 40–120 °C (preferably 60–100 °C) | Reaction temperature |

| Ammonia partial pressure | 5–30 bar (preferably 10–20 bar) | Maintained throughout reaction |

| Ammonia amount | 100–2000 g/mol (preferably 500–1500 g/mol) | To maintain pressure and reactant excess |

| Catalyst loading | 0.1–10 g Cu or Cu compound per mol | Copper catalyst for reaction |

| Acid binding agent | Equivalent to HBr amount | Sodium carbonate or equivalents |

| Solvent | 0.5–5 kg water or aqueous ammonia per mol | Ensures solubility |

| Reaction time | 1–10 hours | Time for complete conversion |

| Yield | Up to 95.8% pure product | High purity and yield |

Coupling with p-Hydroxyphenylamine

Detailed Research Findings

Catalytic Role of Copper Compounds

Copper catalysts facilitate the amination reaction by activating the aromatic bromide towards nucleophilic substitution by ammonia. The presence of copper or copper oxides significantly increases the reaction rate and selectivity, reducing side products such as hydroxy-substituted anthraquinones.

Reaction Mechanism Insights

- The substitution of the bromine atom by the amino group proceeds via nucleophilic aromatic substitution (SNAr).

- The sulfonic acid group at position 2 increases the electrophilicity of the aromatic ring, favoring substitution.

- The presence of acid-binding agents neutralizes the HBr formed, preventing acid-catalyzed side reactions.

Industrial Scale Considerations

- Use of aqueous ammonia rather than pure liquid ammonia reduces safety risks and equipment corrosion.

- Maintaining ammonia partial pressure is critical to ensure reaction completeness.

- Avoidance of product deposition on reactor walls is achieved by controlling temperature and solvent volume.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Sulfonation of anthraquinone | Sulfuric acid or oleum, elevated temperature | Anthraquinone-2-sulfonic acid |

| 2 | Bromination at position 4 | Bromine or brominating agents | 1-Amino-4-bromo-anthraquinone-2-sulfonic acid |

| 3 | Amination (bromine substitution) | Aqueous ammonia, Cu catalyst, 60–100 °C, 10–20 bar NH3 | 1,4-Diamino-anthraquinone-2-sulfonic acid (salt) |

| 4 | Coupling with p-hydroxyphenylamine | p-Hydroxyphenylamine, mild heating, aqueous solvent | 2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt |

| 5 | Purification and isolation | Acid/base adjustment, filtration, washing, drying | Pure sodium salt of target compound |

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the potential of 2-anthraquinonesulfonic acid as a neuroprotective agent. Research indicates that this compound exhibits significant neuroprotective effects against oxidative stress-induced neuronal injury.

- Mechanism of Action : The compound functions as a caspase inhibitor, which plays a crucial role in preventing apoptosis in neuronal cells. It has been shown to activate the phosphatidylinositol-3-kinase (PI3K)/AKT survival pathway, thereby enhancing neuronal survival under stress conditions like hydrogen peroxide exposure and staurosporine-induced injury .

- Case Study : In experimental models, treatment with 2-anthraquinonesulfonic acid significantly reduced cell death caused by oxidative stress. For instance, at concentrations of 50 and 75 μM, it effectively mitigated hydrogen peroxide-induced neuronal damage by activating AKT signaling pathways .

Catalytic Applications

The compound is also utilized as a catalyst in various chemical processes, particularly in the production of alkaline pulping in the soda process.

- Catalytic Properties : It facilitates charge-transfer complexes with other compounds, enhancing the efficiency of chemical reactions . Its ability to stabilize reaction intermediates makes it valuable in industrial applications.

- Example Application : In the production of cellulose pulp from wood chips, 2-anthraquinonesulfonic acid is employed to improve yield and reduce processing time by accelerating the delignification process .

Photochemical Applications

Another significant application of this compound is its use as a photochemical fluorescence probe.

- Fluorescence Probing : The sodium salt form of 2-anthraquinonesulfonic acid can be used to study molecular interactions through fluorescence spectroscopy. It acts as an effective probe due to its ability to form stable complexes with other fluorophores .

- Research Implications : This property is particularly useful in biological research for tracking cellular processes and understanding molecular dynamics under various conditions.

Summary Table of Applications

| Application Type | Description | Key Findings/Case Studies |

|---|---|---|

| Neuroprotection | Prevents neuronal cell death via caspase inhibition | Reduces oxidative stress-induced injury in neurons |

| Catalysis | Catalyst in alkaline pulping processes | Improves yield and efficiency in cellulose production |

| Photochemical Probing | Acts as a fluorescence probe for molecular interactions | Useful in tracking cellular processes |

Mechanism of Action

The mechanism of action of Sodium 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxoanthracene-2-sulfonate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins, inhibiting their activity and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of Selected Anthraquinonesulfonic Acid Derivatives

Physical and Chemical Properties

- Solubility: Sodium salts (e.g., target compound) exhibit superior water solubility compared to free acids. For example, 2-anthraquinonesulfonic acid’s sodium salt ("silver salt") is water-soluble, while the free acid is only slightly soluble .

- Stability: Amino groups enhance oxidative stability but may reduce photostability compared to halogenated derivatives (e.g., ’s Cl/F-substituted compound) .

Biological Activity

2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt (AQ2S) is a synthetic derivative of anthraquinone, recognized for its diverse biological activities. This compound is particularly notable for its neuroprotective properties and its role in modulating various cellular processes through interactions with key signaling pathways.

AQ2S primarily exerts its biological effects through the following mechanisms:

- Caspase Inhibition : AQ2S inhibits caspases, which are crucial enzymes involved in the apoptotic process. This inhibition helps prevent programmed cell death in neuronal cells under stress conditions .

- AKT Pathway Activation : The compound activates the phosphatidylinositol 3-kinase (PI3K)/AKT survival pathway, enhancing cell survival and providing neuroprotection against oxidative stress and apoptosis .

Cellular Effects

Research indicates that AQ2S has significant protective effects on various cell types, particularly neurons. Key findings include:

- Neuroprotection : AQ2S reduces oxidative injury in cortical neurons induced by hydrogen peroxide (H₂O₂) and staurosporine (STS). It has been shown to significantly lower cell death rates in these models .

- Oxidative Stress Modulation : The compound can induce oxidative stress through the generation of reactive oxygen species (ROS), suggesting a dual role where it can both protect and potentially harm cells depending on the context.

Summary of Findings

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Reduces cell death in neurons | Caspase inhibition, AKT activation |

| Oxidative Stress | Induces ROS generation | Electron acceptor role |

| Antibacterial | Exhibits antibacterial properties | Interaction with biological molecules |

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of AQ2S, researchers treated cortical neurons with varying concentrations of AQ2S following exposure to H₂O₂. Results indicated that:

- At 50 µM and 75 µM concentrations , AQ2S significantly reduced H₂O₂-induced cell death compared to untreated controls.

- The compound also inhibited caspase 3/7 activity, confirming its role as a caspase inhibitor .

Further analysis revealed that AQ2S treatment led to an increase in phosphorylated AKT levels after neuronal injury. This suggests that:

- AQ2S not only protects neurons but also activates survival pathways that are crucial for neuronal health post-injury.

- The study highlighted that blockade of AKT signaling did not negate the protective effects of AQ2S, indicating a complex interplay between different signaling pathways .

Research Implications

The findings surrounding AQ2S underscore its potential as a therapeutic agent in neurodegenerative diseases and conditions characterized by oxidative stress. Its ability to modulate key signaling pathways presents opportunities for further research into its applications in pharmacology.

Future Directions

Research should focus on:

- Structural Optimization : Investigating modifications to enhance the efficacy and specificity of AQ2S.

- Clinical Trials : Conducting trials to assess its safety and efficacy in human subjects suffering from neurodegenerative conditions.

- Mechanistic Studies : Elucidating the detailed mechanisms by which AQ2S interacts with other cellular pathways to fully understand its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for sodium 1-amino-4-((p-hydroxyphenyl)amino)-2-anthraquinonesulfonate, and how can reaction parameters be optimized?

Methodology :

- Sulfonation : Start with anthraquinone sulfonation using fuming sulfuric acid to yield 2-anthraquinonesulfonic acid (silver salt) .

- Amination : React with ammonia under high-pressure conditions (200°C, ~1000 psi) to introduce the primary amino group .

- Coupling : Introduce the p-hydroxyphenylamino moiety via nucleophilic substitution or condensation reactions under controlled pH (e.g., alkaline media to activate the hydroxyl group) .

- Optimization : Use design-of-experiments (DoE) to test variables like temperature, pressure, and stoichiometry. Monitor by-products via HPLC to adjust reaction time and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodology :

- UV-Vis Spectroscopy : Confirm conjugation via absorbance peaks in the 400–600 nm range (typical for anthraquinone derivatives) .

- FT-IR : Identify sulfonate (SO₃⁻) stretching at ~1040 cm⁻¹ and amino (NH) vibrations at ~3300 cm⁻¹ .

- NMR : Use ¹H/¹³C NMR to resolve substituent positions (e.g., aromatic protons near 7–8 ppm, hydroxyl groups at ~5 ppm) .

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients for purity analysis. Use ESI-MS in negative ion mode to detect the sulfonate anion (m/z ~288) .

Q. How does pH influence the solubility and stability of this compound in aqueous systems?

Methodology :

- Solubility Testing : Perform shake-flask experiments across pH 2–12. The sodium salt is highly soluble in neutral/basic conditions but precipitates as the free acid below pH 4 .

- Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS monitoring. Hydrolysis of the sulfonate group is minimal above pH 7 but increases in acidic media .

Advanced Research Questions

Q. How can reaction intermediates and by-products be minimized during synthesis?

Methodology :

- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., unreacted anthraquinone or over-sulfonated species) .

- By-Product Identification : Isolate side products via preparative TLC and characterize using HRMS/NMR. Common by-products include dimerized anthraquinones or incomplete amination products .

- Catalyst Screening : Test transition-metal catalysts (e.g., Cu²⁺) to improve regioselectivity during the amination step .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

Methodology :

- DFT Calculations : Model the HOMO-LUMO gap using Gaussian or ORCA software to predict redox behavior (e.g., suitability as a photosensitizer) .

- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to correlate with experimental solubility data .

- Docking Studies : Predict interactions with biological targets (e.g., DNA intercalation) using AutoDock Vina .

Q. How can contradictions in analytical data (e.g., HPLC vs. UV-Vis quantification) be resolved?

Methodology :

- Cross-Validation : Compare HPLC area-percent purity with UV-Vis calibration curves. Discrepancies may arise from co-eluting impurities or matrix effects .

- Standard Addition : Spike samples with known quantities of the compound to assess recovery rates and matrix interference .

- Orthogonal Methods : Validate using ICP-MS (for sodium content) or ion chromatography (sulfonate quantification) .

Q. What are the mechanistic implications of its redox activity in electrochemical applications?

Methodology :

- Cyclic Voltammetry : Perform in buffered electrolytes (e.g., 0.1 M PBS) to identify redox peaks. Anthraquinone sulfonates typically show reversible quinone/hydroquinone transitions near -0.5 V vs. Ag/AgCl .

- Spectroelectrochemistry : Couple electrochemical cells with UV-Vis to monitor chromogenic changes during reduction/oxidation .

- Stability Testing : Assess cycling performance over 100+ cycles to evaluate degradation mechanisms (e.g., sulfonate group leaching) .

Q. How does this compound interact with biomacromolecules (e.g., proteins or DNA) in mechanistic studies?

Methodology :

- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor tryptophan emission at 340 nm to calculate binding constants .

- DNA Melting Curves : Measure Tm shifts in the presence of the compound to assess intercalation or groove-binding .

- Microscale Thermophoresis : Quantify binding affinities (Kd) using fluorescently labeled biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.